![molecular formula C13H10FN5OS B11764882 6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine CAS No. 95096-02-9](/img/structure/B11764882.png)
6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine is a complex organic compound with the molecular formula C₁₃H₁₀FN₅OS It is characterized by the presence of a pyrido[3,2-D]pyrimidine core structure, which is substituted with a 4-fluorophenylsulfinyl group and two amino groups at positions 2 and 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine typically involves the following steps:
Formation of the Pyrido[3,2-D]pyrimidine Core: This can be achieved through a multi-step process starting from readily available precursors such as pyridine and pyrimidine derivatives. The key steps include cyclization reactions to form the bicyclic core structure.
Introduction of the 4-Fluorophenylsulfinyl Group: This step involves the sulfoxidation of a 4-fluorophenyl group, which can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding sulfide.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: 6-((4-Fluorophenyl)sulfonyl)pyrido[3,2-D]pyrimidine-2,4-diamine.
Reduction: 6-((4-Fluorophenyl)thio)pyrido[3,2-D]pyrimidine-2,4-diamine.
Substitution: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins and pathways in cells.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit tyrosine kinases and other signaling proteins, leading to the disruption of cellular signaling pathways that are critical for cancer cell survival and proliferation . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piritrexim: A synthetic antifolate with similar structural features and biological activities.
2,4-Diamino-6-(4-methylphenethyl)pyrido[3,2-D]pyrimidine: Another pyrido[3,2-D]pyrimidine derivative with potential anticancer properties.
Uniqueness
6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine is unique due to the presence of the 4-fluorophenylsulfinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development.
Eigenschaften
CAS-Nummer |
95096-02-9 |
|---|---|
Molekularformel |
C13H10FN5OS |
Molekulargewicht |
303.32 g/mol |
IUPAC-Name |
6-(4-fluorophenyl)sulfinylpyrido[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H10FN5OS/c14-7-1-3-8(4-2-7)21(20)10-6-5-9-11(18-10)12(15)19-13(16)17-9/h1-6H,(H4,15,16,17,19) |
InChI-Schlüssel |
GPHXFXVPXHVVGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1F)S(=O)C2=NC3=C(C=C2)N=C(N=C3N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


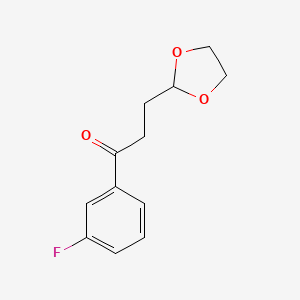
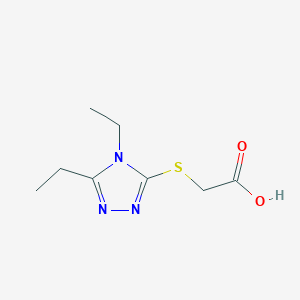
![3-[(2-{[(Dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]-2-{[(2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]methyl}-2-methylpropyl 2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoate](/img/structure/B11764823.png)
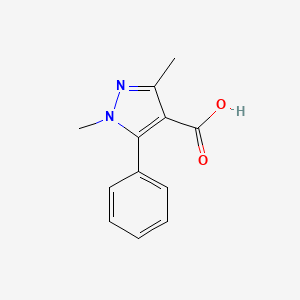
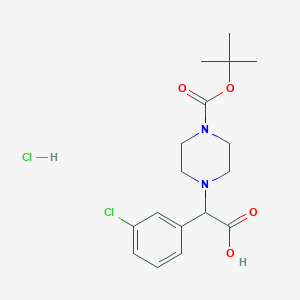

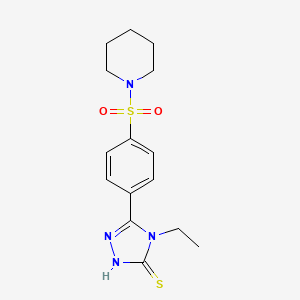
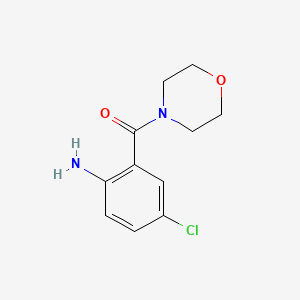
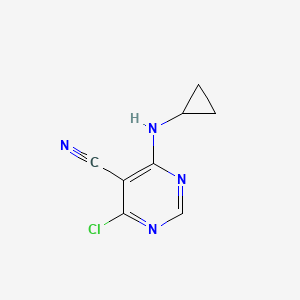
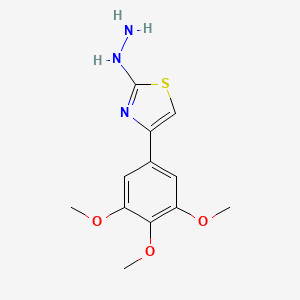
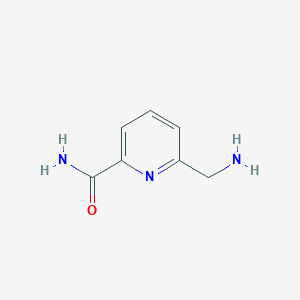
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11764878.png)

![6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11764883.png)
